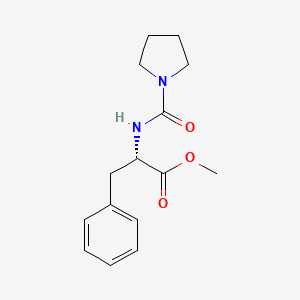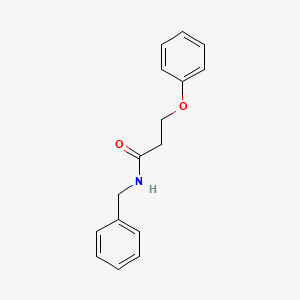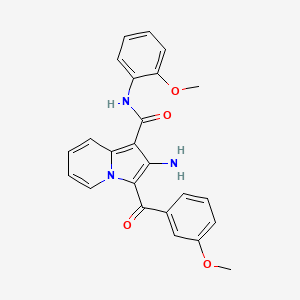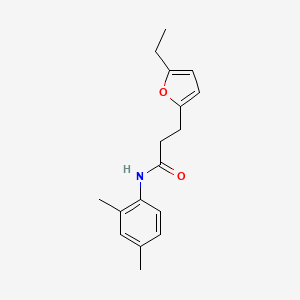
1-(4-Methylphenyl)pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Methylphenyl)pyrrolidin-3-ol” is a compound with the CAS Number: 99858-81-8 . It has a molecular weight of 177.25 and is a powder in its physical form . The IUPAC name for this compound is 1-(4-methylphenyl)-3-pyrrolidinol .
Molecular Structure Analysis
The molecular structure of “1-(4-Methylphenyl)pyrrolidin-3-ol” is characterized by a five-membered pyrrolidine ring attached to a 4-methylphenyl group . The InChI code for this compound is 1S/C11H15NO/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-12/h2-5,11,13H,6-8H2,1H3 .Physical And Chemical Properties Analysis
“1-(4-Methylphenyl)pyrrolidin-3-ol” is a powder in its physical form . It has a melting point of 84-85 degrees Celsius .Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, “1-(4-Methylphenyl)pyrrolidin-3-ol” serves as a versatile scaffold for the development of new therapeutic agents. Its pyrrolidine ring is a common feature in many bioactive molecules, contributing to the stereochemistry and three-dimensional shape of drug candidates . This compound can be used to synthesize derivatives with potential activities against various diseases, including cancer, due to its ability to interact with biological targets .
Pharmacology
Pharmacologically, derivatives of “1-(4-Methylphenyl)pyrrolidin-3-ol” have been explored for their potential as selective androgen receptor modulators (SARMs), which are promising for treating conditions like muscle wasting and osteoporosis . The compound’s structural flexibility allows for the creation of molecules with specific pharmacokinetic profiles, enhancing their therapeutic efficacy.
Biochemistry
In biochemistry, the compound’s derivatives are studied for their interactions with biological macromolecules. They can act as inhibitors or modulators of enzymes and receptors, providing insights into the biochemical pathways involved in various physiological processes .
Analytical Chemistry
“1-(4-Methylphenyl)pyrrolidin-3-ol” can be used as a standard or reference compound in analytical chemistry for the calibration of instruments and validation of analytical methods. Its well-defined structure and properties make it suitable for use in high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analyses .
Material Science
In material science, the compound’s derivatives could be investigated for their potential use in the synthesis of novel materials with unique properties. The pyrrolidine ring can impart rigidity and stability to polymers and other materials, which is valuable in the development of high-performance materials .
Environmental Science
Derivatives of “1-(4-Methylphenyl)pyrrolidin-3-ol” may be studied for their environmental impact, such as their biodegradability and toxicity. Understanding these aspects is crucial for the development of environmentally friendly materials and chemicals .
Agriculture
In the field of agriculture, research into “1-(4-Methylphenyl)pyrrolidin-3-ol” derivatives could lead to the development of new agrochemicals. These compounds could serve as the basis for pesticides or herbicides with improved efficacy and reduced environmental impact .
Industrial Applications
The industrial applications of “1-(4-Methylphenyl)pyrrolidin-3-ol” include its use as an intermediate in the synthesis of various chemicals. Its reactivity and stability under different conditions make it a valuable compound in the chemical industry .
Future Directions
Mechanism of Action
Target of Action
It is known that pyrrolidine derivatives, which include this compound, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .
Biochemical Pathways
Pyrrolidine derivatives have been associated with a wide range of biological activities .
Pharmacokinetics
Modifications of the pyrrolidine structure have been made in the past to optimize the pharmacokinetic profile of similar compounds .
Result of Action
Pyrrolidinone derivatives have been reported to exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, antidepressant, antiviral, antitumor, and other activities .
Action Environment
The spatial orientation of substituents on the pyrrolidine ring can lead to a different biological profile of drug candidates .
properties
IUPAC Name |
1-(4-methylphenyl)pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-2-4-10(5-3-9)12-7-6-11(13)8-12/h2-5,11,13H,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFMIXUZLFWTAEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCC(C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)pyrrolidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(azepan-1-ylsulfonyl)-N-[2-(2-cyanoethylsulfanyl)phenyl]benzamide](/img/structure/B2745461.png)

![[3-(4-Chlorophenyl)oxetan-3-yl]methanol](/img/structure/B2745463.png)
![[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2745464.png)

![1-(4-tert-butylphenyl)-3-(4-methoxyphenyl)-5-[4-(methylsulfanyl)phenyl]-4,5-dihydro-1H-pyrazole](/img/structure/B2745467.png)
![[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]-(oxolan-3-yl)methanone](/img/structure/B2745470.png)
![16-Hydroxy-10-(trifluoromethyl)-18-thia-2,13-diazatetracyclo[9.7.0.0^{3,9}.0^{12,17}]octadeca-1(11),2,9,12(17),15-pentaen-14-one](/img/structure/B2745474.png)

![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetohydrazide](/img/structure/B2745477.png)
![4-chloro-2-{(E)-[(5-chloro-2,4-dimethoxyphenyl)imino]methyl}phenol](/img/structure/B2745479.png)

![4-(4-Bromophenyl)-4-oxo-2-[(2-thienylmethyl)amino]butanoic acid](/img/structure/B2745483.png)